Cas no 1540156-98-6 (1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-)

1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 化学的及び物理的性質
名前と識別子
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- 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-
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- インチ: 1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13)
- InChIKey: GIDDLNCDLXVQRT-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)C2=C(C=CC(OC)=C2)CC1
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679623-10.0g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 10.0g |
$4052.0 | 2023-03-11 | ||
Enamine | EN300-679623-0.05g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 0.05g |
$792.0 | 2023-03-11 | ||
Enamine | EN300-679623-0.25g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 0.25g |
$867.0 | 2023-03-11 | ||
Enamine | EN300-679623-5.0g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 5.0g |
$2732.0 | 2023-03-11 | ||
Enamine | EN300-679623-0.5g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 0.5g |
$905.0 | 2023-03-11 | ||
Enamine | EN300-679623-2.5g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 2.5g |
$1848.0 | 2023-03-11 | ||
Enamine | EN300-679623-1.0g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679623-0.1g |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
1540156-98-6 | 0.1g |
$829.0 | 2023-03-11 |
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy-に関する追加情報
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry
1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its 2,3-dihydro and 6-methoxy substitutions on the indene ring, along with a sulfonamide functional group. The combination of these structural elements imparts distinct chemical and biological properties that make it a valuable candidate for various research and development activities.
The structure of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- is particularly noteworthy. The indene core is a bicyclic aromatic system consisting of a benzene ring fused with a cyclopentene ring. The presence of the 2,3-dihydro substitution indicates that the cyclopentene ring is saturated at the 2 and 3 positions, which can influence the compound's reactivity and stability. The 6-methoxy group on the benzene ring provides additional functionality that can affect the compound's solubility and binding affinity to biological targets. The sulfonamide group, attached to the indene core at the 1-position, is a versatile functional group known for its ability to form hydrogen bonds and interact with various biological receptors.
In terms of synthesis, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- can be prepared through several synthetic routes. One common approach involves the reaction of an appropriate indene derivative with a sulfonating agent followed by amine substitution. For example, starting from 2,3-dihydro-6-methoxyindene, the compound can be sulfonated using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the corresponding sulfonic acid. Subsequent treatment with an amine under suitable conditions yields the desired sulfonamide product. This synthetic strategy allows for the introduction of various substituents at different positions on the indene ring, providing flexibility in designing analogs with tailored properties.
The biological activity of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- has been explored in several studies. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.
In addition to its anti-inflammatory effects, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- has also shown promise in cancer research. A study published in Cancer Research found that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action appears to involve modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings highlight the potential of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- as a lead compound for further drug development.
The pharmacokinetic properties of 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and shows minimal toxicity at therapeutic doses. These characteristics are crucial for ensuring effective delivery and minimal side effects in clinical settings.
In conclusion, 1H-Indene-1-sulfonamide, 2,3-dihydro-6-methoxy- (CAS No. 1540156-98-6) is a promising compound with unique structural features and diverse biological activities. Its potential applications in medicinal chemistry span from anti-inflammatory agents to anti-cancer drugs. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As such, this compound remains an important focus for both academic researchers and pharmaceutical companies seeking to develop innovative treatments for various diseases.
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